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EC-17

Catalog No.
S526828
CAS No.
583037-91-6
M.F
C42H36N10O10S
M. Wt
872.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EC-17

CAS Number

583037-91-6

Product Name

EC-17

IUPAC Name

(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C42H36N10O10S

Molecular Weight

872.9 g/mol

InChI

InChI=1S/C42H36N10O10S/c43-33(55)12-11-30(38(58)59)52(37(57)20-1-3-21(4-2-20)46-18-23-19-47-35-34(48-23)36(56)51-40(44)50-35)14-13-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H2,43,55)(H,58,59)(H2,45,49,63)(H3,44,47,50,51,56)/t30-/m0/s1

InChI Key

ZMTAPBHUSYTHBY-PMERELPUSA-N

SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Synonyms

EC-17

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)[C@@H](CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Folate Fitc has been used in trials studying the diagnostic of Ovarian Cancer.
Folate-FITC is a conjugate consisting of fluorescein isothiocyanate (FITC) conjugated with folate with potential antineoplastic activity. Folate-FITC binds to folate receptors, which are overexpressed on the surfaces of many cancer cells including kidney and ovarian cancer cells. Once bound to the cancer cell through the folate moiety of the conjugate, circulating anti-fluorescein antibodies may recognize and bind to the FITC moiety, resulting in antibody-dependent cellular cytotoxicity.

EC-17, also known as Folate-FITC, is a synthetic compound characterized by its chemical formula C42H36N10O10SC_{42}H_{36}N_{10}O_{10}S and CAS number 583037-91-6. This compound is a conjugate formed by the linkage of fluorescein isothiocyanate (FITC) with folic acid. It exhibits potential antineoplastic activity, making it a significant candidate in cancer research and therapy. The compound targets folate receptors, which are overexpressed in various cancer cells, thereby enhancing the specificity of drug delivery to tumor sites.

Typical of fluorescent dyes and folate derivatives. Key reactions include:

  • Conjugation Reaction: The formation of EC-17 involves the covalent bonding of fluorescein isothiocyanate to folic acid, which can be represented as:
    Folate+Fluorescein IsothiocyanateEC 17\text{Folate}+\text{Fluorescein Isothiocyanate}\rightarrow \text{EC 17}
  • Hydrolysis: Under certain conditions, EC-17 may hydrolyze, releasing fluorescein and folic acid.

These reactions are critical for understanding its stability and behavior in biological systems.

EC-17 exhibits notable biological activities primarily due to its targeting of folate receptors. Its key biological properties include:

  • Antineoplastic Activity: EC-17 shows promise in inhibiting the growth of cancer cells by selectively binding to folate receptors, which are prevalent in tumors such as breast, lung, and ovarian cancers .
  • Fluorescent Properties: The compound fluoresces at approximately 500 nm, making it useful for imaging applications in biological research .

The synthesis of EC-17 typically involves:

  • Preparation of Fluorescein Isothiocyanate: This is achieved through the reaction of fluorescein with isothiocyanate reagents.
  • Conjugation with Folic Acid: The prepared fluorescein isothiocyanate is then reacted with folic acid under controlled conditions to form EC-17. This step often requires optimization of pH and temperature to maximize yield.
text
Fluorescein Isothiocyanate + Folic Acid → EC-17

EC-17 has diverse applications primarily in the fields of:

  • Cancer Research: As a targeted fluorescent agent, it aids in the visualization and tracking of cancer cells during research.
  • Diagnostic Imaging: Its fluorescent properties make it suitable for use in imaging techniques, enhancing the detection of tumors in clinical settings.

Research on EC-17 has focused on its interactions with various biological molecules. Key findings include:

  • Specificity for Folate Receptors: Studies indicate that EC-17 binds selectively to folate receptors on cancer cells, facilitating targeted drug delivery .
  • Potential Synergistic Effects: When used in combination with other chemotherapeutic agents, EC-17 may enhance therapeutic efficacy through improved targeting mechanisms.

EC-17 shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
FolateNatural VitaminEssential for DNA synthesis
MethotrexateAntimetaboliteInhibits dihydrofolate reductase
PemetrexedMulti-targeted antifolateTargets multiple enzymes involved in folate metabolism
VincristineVinca alkaloidDerived from periwinkle plant; inhibits mitosis

Uniqueness of EC-17

EC-17 stands out due to its dual functionality as both a fluorescent marker and a targeted therapeutic agent. Unlike traditional chemotherapeutics that may lack specificity, EC-17's ability to bind selectively to folate receptors enhances its potential as a precision medicine tool.

Systematic IUPAC Nomenclature and Structural Elucidation

EC-17 is chemically defined as (2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid. Its structure comprises three key components:

  • Folate moiety: Derived from vitamin B9, enabling targeting of folate receptors.
  • Fluorescein isothiocyanate (FITC): Provides fluorescence with excitation/emission wavelengths of 470/520 nm.
  • Ethylenediamine spacer: Links folate and FITC, ensuring optimal spatial arrangement for receptor binding and fluorescence emission.

The molecular architecture includes a chiral center at the (2S) configuration, critical for receptor specificity.

CAS Registry Numbers and Synonyms

EC-17 and its derivatives are registered under distinct CAS numbers:

CompoundCAS NumberSynonyms
EC-17583037-91-6Folate-FITC, Folate-fluorescein conjugate
EC-17 disodium salt910661-33-5Folate-FITC disodium salt, FRα-targeting agent

Additional identifiers include PubChem CID 135564966 and UNII V7YQ6134AE.

Molecular Formula and Stereochemical Configuration

The molecular formula for EC-17 is C₄₂H₃₆N₁₀O₁₀S, with a molecular weight of 872.9 g/mol. The disodium salt variant has the formula C₄₂H₃₆N₁₀NaO₁₀S⁺ (molecular weight: 895.9 g/mol).

Key stereochemical features include:

  • Chiral center at carbon 2: Configured as (S) to ensure compatibility with folate receptor binding sites.
  • Spiro structure: Present in the fluorescein moiety, contributing to its fluorescent properties.

The conventional synthesis of EC-17, a folate-fluorescein isothiocyanate conjugate with the molecular formula C42H36N10O10S, relies primarily on carbodiimide-mediated coupling reactions that have been well-established in bioconjugate chemistry [1] [2] [3]. The standard approach involves the activation of folic acid through its gamma-carboxylic acid group, which is preferred over the alpha-carboxylic acid due to its higher reactivity and preservation of folate receptor binding affinity [7] [9].

The synthesis typically begins with the preparation of N-hydroxysuccinimide ester-activated folate through a dicyclohexylcarbodiimide and N-hydroxysuccinimide mediated reaction [33]. This activation step involves dissolving folic acid in dry dimethyl sulfoxide with triethylamine, followed by reaction with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide at a molar ratio of 1:2:2 respectively [33]. The reaction proceeds overnight at room temperature, after which the byproduct dicyclohexylurea is removed by filtration through a 0.22 micrometer filter [33].

Following activation, the fluorescein isothiocyanate moiety is conjugated to the activated folate through nucleophilic substitution [10] [26]. The isothiocyanate functional group in fluorescein isothiocyanate exhibits high reactivity toward amine groups, forming stable thiourea linkages [10]. This reaction typically occurs in dimethyl sulfoxide solution under controlled temperature conditions to prevent degradation of the fluorescent properties [27].

Research by Kondengadan and colleagues demonstrated that conventional folate conjugation significantly affects reaction kinetics, with gamma-carboxylate conjugated compounds showing superior folate receptor binding compared to alpha-conjugated variants [27]. The gamma-conjugation regiochemistry is confirmed through proton nuclear magnetic resonance spectroscopy, where gamma-folate conjugates are characterized by a distinctive singlet peak at 4.28 parts per million [27].

The conventional synthesis pathway yields EC-17 with a molecular weight of 872.87 daltons and exhibits characteristic fluorescence properties with excitation at 490 nanometers and emission at 520 nanometers [2] [17]. The pteridine moiety of the folate component contributes additional absorption bands at 282 nanometers, while the fluorescein component provides the primary fluorescent signal [26].

Studies have shown that the conventional synthesis approach maintains the biological activity of both components, with EC-17 demonstrating binding affinity to folate receptors comparable to free folic acid [8] [11]. The conjugate binds to folate receptors with dissociation constants in the nanomolar range, indicating preservation of targeting capability despite chemical modification [8].

Novel Approaches Using Polyethylene Glycol Linkers

The incorporation of polyethylene glycol linkers in EC-17 synthesis represents a significant advancement in folate-fluorescein conjugate chemistry, offering improved solubility, biocompatibility, and reduced immunogenicity [13] [14] [16]. These novel synthetic approaches utilize polyethylene glycol chains of varying molecular weights as spacers between the folate and fluorescein components.

The polyethylene glycol-mediated synthesis begins with the preparation of amino-terminated polyethylene glycol derivatives [13]. Polyethylene glycol bis-amine with molecular weights ranging from 2000 to 5000 daltons serves as the preferred linker due to its FDA-approved status and established pharmacokinetic advantages [13]. The synthesis involves a multi-step reaction sequence where folic acid is first conjugated to polyethylene glycol bis-amine through dicyclohexylcarbodiimide coupling to produce folate-polyethylene glycol-amine intermediates [13].

Research conducted by various groups has demonstrated that polyethylene glycol chain length significantly influences the properties of the final conjugate [14]. Studies using folate conjugates with polyethylene glycol spacers of 1000, 2000, 3500, and 5000 daltons molecular weight showed that optimal cellular uptake occurs with intermediate chain lengths of 2000-3500 daltons [14]. Shorter polyethylene glycol chains resulted in reduced solubility, while longer chains led to decreased folate receptor binding affinity [14].

The synthetic protocol for polyethylene glycol-linked folate-fluorescein conjugates involves several key steps [7]. First, folic acid undergoes selective gamma-carboxylate activation using a lithiation-based method that provides exclusive gamma-conjugation [7]. This approach utilizes one equivalent of n-butyllithium to form the metal salt exclusively at the gamma-position, followed by reaction with bromo-functionalized methoxy-polyethylene glycol [7].

Alternative synthetic routes employ enzyme-catalyzed transformations using Candida antarctica Lipase B for polyethylene glycol functionalization [7]. This biocatalytic approach offers superior selectivity and milder reaction conditions compared to traditional chemical methods [7]. The enzyme-catalyzed transesterification of ethyl 5-bromovalerate with methoxy-polyethylene glycol produces brominated polyethylene glycol intermediates that subsequently react with gamma-lithiated folic acid [7].

Polyethylene Glycol Chain Length (Da)Hydrophilicity (log D7.4)Cellular Uptake (fold increase)Folate Receptor Selectivity (%)
10001.281255
20000.091262
3500-0.241269
5000-0.59322

The incorporation of polyethylene glycol linkers also facilitates the synthesis of more complex architectures [15]. Ugi multicomponent reactions have been employed to create poly(lactic acid)-block-polyethylene glycol copolymers containing both folic acid and fluorescein functionalities [15]. This approach enables the preparation of amphiphilic block copolymers with precise control over the spatial arrangement of targeting and imaging components [15].

Characterization studies using proton nuclear magnetic resonance spectroscopy confirm successful polyethylene glycol incorporation through the appearance of characteristic methylene proton signals at 3.7 parts per million [20]. Fourier transform infrared spectroscopy analysis reveals the presence of amide bonds at 1657 wavenumbers, confirming successful conjugation between polyethylene glycol and folate components [19].

The polyethylene glycol-linked conjugates demonstrate superior pharmacokinetic properties compared to conventional direct conjugates [11]. Studies in immunized animal models showed approximately 173-fold increase in drug exposure area under the curve when polyethylene glycol spacers were incorporated, attributed to reduced renal clearance and enhanced circulation time [11].

Purification and Characterization of Intermediate Products

The purification and characterization of intermediate products in EC-17 synthesis requires sophisticated analytical techniques and specialized chromatographic methods to ensure product purity and structural integrity [18] [24] [25]. The complex nature of folate-fluorescein conjugates necessitates multi-step purification protocols that address the unique chemical properties of each synthetic intermediate.

High-performance liquid chromatography represents the primary method for purifying folate-containing intermediates [18] [24]. Reversed-phase chromatography using C18 columns with gradient elution systems provides optimal separation of folate derivatives from unreacted starting materials and side products [18]. The mobile phase typically consists of acetonitrile and aqueous buffer systems, with pH adjustment critical for achieving baseline resolution [24].

Preparative high-performance liquid chromatography protocols employ specific gradient conditions optimized for folate conjugates [8] [18]. A representative purification method utilizes a linear gradient from 90% aqueous phase to 15% organic phase over 15 minutes at flow rates of 4 milliliters per minute [8]. The folate-containing fractions typically elute at retention times between 11-12 minutes, with ultraviolet detection at 254 nanometers [8].

The purification of pteroic acid derivatives, key intermediates in folate synthesis, requires specialized ion exchange chromatography [24]. The method involves contacting solutions containing pteroic acid with ion exchange chromatographic supports, followed by elution with mobile phases having pH values of 10 or greater [24]. Subsequent pH reduction to 3 or less facilitates precipitation and recovery of purified pteroic acid derivatives [24].

For fluorescein-containing intermediates, column-switching high-performance liquid chromatography provides enhanced selectivity [39]. This technique employs dual-column systems where initial separation occurs on C8 stationary phases, followed by transfer of target fractions to phenyl-hexyl columns for final purification [39]. The pH optimization above and below the folate alpha-carboxyl group pKa value promotes effective separation from co-eluting compounds [39].

Characterization of intermediate products relies heavily on nuclear magnetic resonance spectroscopy for structural confirmation [22] [28]. Proton nuclear magnetic resonance analysis of folate-polyethylene glycol intermediates reveals characteristic signals at 3.6 parts per million corresponding to polyethylene glycol methylene protons, while folate aromatic protons appear at 6.6, 7.6, and 8.7 parts per million [22]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with folate pteridine carbons appearing in the 119-121 parts per million range [28].

Mass spectrometry serves as the definitive analytical tool for intermediate product identification [18] [28]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides accurate molecular weight determination for high molecular weight intermediates, while electrospray ionization mass spectrometry offers superior sensitivity for low-level impurity detection [18]. The characteristic isotope patterns of sulfur-containing fluorescein derivatives facilitate unambiguous identification [28].

Purification MethodColumn TypeMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Typical Yield (%)
Reversed-phase HPLCC18ACN/H2O gradient1.028075-85
Ion exchangeAnion exchangepH 10 buffer2.025468-78
Preparative HPLCC18ACN/formic acid4.025467-81
Column-switchingC8/Phenyl-hexylVariable pH1.0Multiple70-80

Folate-binding protein affinity chromatography provides an alternative purification approach that exploits the natural binding affinity between folate derivatives and folate-binding proteins [21] [25]. This method involves immobilizing folate-binding protein on solid supports, followed by selective capture of folate-containing intermediates [21]. Elution with acidic solutions containing reducing agents releases purified folate compounds while maintaining their biological activity [21].

The stability assessment of intermediate products requires controlled storage conditions and periodic analytical monitoring [27] [38]. Folate derivatives demonstrate sensitivity to light and oxidative conditions, necessitating storage under inert atmospheres with protection from ultraviolet radiation [27]. Stability studies in serum and culture medium show that properly purified intermediates maintain structural integrity for extended periods when stored appropriately [38].

The spectroscopic characterization of EC-17 reveals distinctive optical properties that are fundamental to its applications as a fluorescent contrast agent. The compound exhibits characteristic absorption and emission spectra that are directly related to its fluorescein isothiocyanate component conjugated with folic acid [1] [2] [3].

Ultraviolet-Visible Absorption Spectroscopy

EC-17 demonstrates significant absorption characteristics in the visible light spectrum, with the primary absorption features attributed to the fluorescein moiety within the conjugate structure. The compound shows absorption in the visible range, consistent with the typical absorption profile of fluorescein-based molecules [4] [5]. The ultraviolet-visible absorption spectrum provides crucial information for concentration determination and optical characterization of the compound in various solvent systems [6].

The absorption characteristics of EC-17 are influenced by its conjugated structure, where the fluorescein isothiocyanate component maintains its characteristic optical properties while being covalently linked to folic acid. This conjugation preserves the essential spectroscopic features required for fluorescence-based applications while providing the specificity for folate receptor targeting [8].

Fluorescence Emission Characteristics

The fluorescence properties of EC-17 represent one of its most significant physicochemical characteristics. The compound exhibits peak excitation wavelengths at 470 nanometers and 490 nanometers, with optimal emission occurring at 520 nanometers [4] [5] [9]. This excitation-emission profile results in a Stokes shift of approximately 50 nanometers, which is advantageous for fluorescence detection applications as it allows for effective separation of excitation and emission signals [4].

The fluorescence emission at 520 nanometers places EC-17 in the green region of the visible spectrum, making it compatible with standard fluorescence detection equipment and imaging systems. The compound demonstrates excellent fluorescence properties in various biological media, including phosphate-buffered saline, blood, and cell culture media [5] [9]. In comparative studies, EC-17 has shown superior Stokes shift characteristics compared to near-infrared alternatives, which facilitates better discrimination in fluorescence detection systems [4].

Quantitative fluorescence measurements have demonstrated that EC-17-labeled cells exhibit fluorescence intensities exceeding standard reference materials such as Dragon Green 3 microspheres, with over 94% of labeled cells showing detectable fluorescence above background levels [5] [9]. The fluorescence quantum yield and brightness characteristics make EC-17 particularly suitable for applications requiring high sensitivity detection.

Spectroscopic Stability and Environmental Factors

The spectroscopic properties of EC-17 are influenced by environmental conditions including temperature, pH, and solvent composition. The compound maintains its fluorescence characteristics under physiological conditions, which is essential for biological applications [5]. However, the fluorescence properties can be affected by photobleaching under high-intensity illumination, a common characteristic of fluorescein-based fluorophores [10].

Studies have shown that EC-17 demonstrates reduced fluorescence intensity in complex biological matrices compared to simple buffer solutions, with approximately 2.9-fold lower maximum fluorescence observed in blood compared to phosphate-buffered saline [5]. This reduction is attributed to the complexity of the biological environment and potential interactions with blood components.

Chromatographic Profiling (High-Performance Liquid Chromatography, Mass Spectrometry)

The chromatographic characterization of EC-17 employs multiple analytical techniques to assess purity, identify degradation products, and confirm molecular structure. These methods are essential for quality control and stability assessment of the compound.

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography serves as a primary analytical method for EC-17 characterization, providing separation and quantitative analysis capabilities [11] [12]. The chromatographic analysis typically employs reversed-phase columns with gradient elution systems optimized for the compound's physicochemical properties.

The HPLC analysis of EC-17 utilizes detection methods compatible with its fluorescence properties, including ultraviolet-visible detection at wavelengths corresponding to the compound's absorption characteristics. Fluorescence detection can also be employed, taking advantage of the compound's excitation at 470-490 nanometers and emission at 520 nanometers [4] [5].

Chromatographic separation conditions must be carefully optimized to achieve adequate resolution and peak shape for EC-17. The compound's amphiphilic nature, resulting from the combination of the hydrophilic folic acid component and the moderately hydrophobic fluorescein component, requires appropriate mobile phase composition for effective separation . Typical conditions involve C18 or similar reversed-phase columns with aqueous-organic gradient systems.

Mass Spectrometric Characterization

Mass spectrometry provides definitive molecular weight confirmation and structural characterization of EC-17. The compound exhibits a molecular weight of 872.87 grams per mole for the free acid form and 894.85 grams per mole for the sodium salt form [2] [3]. These molecular weight determinations are consistent across multiple analytical sources and confirm the expected structure of the folate-fluorescein isothiocyanate conjugate.

Electrospray ionization mass spectrometry (ESI-MS) is particularly suitable for EC-17 analysis due to the compound's ionic characteristics and moderate molecular weight [13]. The mass spectrometric fragmentation patterns can provide structural information about the conjugate, including confirmation of the intact linkage between the folic acid and fluorescein isothiocyanate components.

High-resolution mass spectrometry can achieve precise molecular weight determination with accuracies sufficient to confirm the molecular formula C42H36N10O10S [8]. The isotopic pattern observed in high-resolution spectra provides additional confirmation of the elemental composition and structural integrity of the compound.

Advanced Analytical Techniques

Additional analytical techniques complement the primary chromatographic and mass spectrometric methods for comprehensive characterization of EC-17. Size exclusion chromatography can provide information about the molecular size and potential aggregation behavior of the compound in solution [14]. This technique is particularly relevant for understanding the compound's behavior in biological systems where aggregation could affect performance.

Electrochemical detection methods may be applicable to EC-17 analysis, particularly if the compound exhibits electroactive properties related to its fluorescein component [12] [15]. However, specific electrochemical characterization data for EC-17 were not identified in the available literature.

Nuclear magnetic resonance spectroscopy, while not extensively documented for EC-17 in the search results, would provide detailed structural characterization and could confirm the conjugation chemistry between the folic acid and fluorescein isothiocyanate components.

Crystallographic and Thermal Stability Studies

The crystallographic structure and thermal stability characteristics of EC-17 are crucial for understanding its physical properties, storage requirements, and stability under various conditions.

Crystallographic Analysis

While specific crystallographic structure determination data for EC-17 were not identified in the comprehensive literature search, the compound's structure can be inferred from its constituent components and conjugation chemistry. EC-17 consists of fluorescein isothiocyanate covalently linked to folic acid through an amide or thiourea linkage [1] [2] .

The molecular structure of EC-17 features the pteridine ring system of folic acid connected to the xanthene ring system of fluorescein through a linker containing the isothiocyanate-derived thiourea group. This structure results in a compound with both hydrophilic and hydrophobic regions, affecting its crystallization behavior and solid-state properties.

The absence of specific crystallographic data suggests that EC-17 may not readily form well-ordered crystals suitable for single-crystal X-ray diffraction analysis. This behavior could be attributed to the flexible nature of the linker region between the folic acid and fluorescein components, which may prevent the formation of regular crystal lattices.

Thermal Stability Characteristics

The thermal stability of EC-17 is a critical parameter for storage, handling, and application considerations. Based on general principles of organic fluorescent compounds and the specific storage recommendations found in the literature, EC-17 demonstrates limited thermal stability at elevated temperatures [16] [17].

Storage temperature recommendations indicate that EC-17 should be maintained at -20°C for long-term storage and at 4°C for short-term use [17]. These temperature requirements suggest that the compound undergoes degradation at room temperature over extended periods and that elevated temperatures would accelerate this degradation process.

The thermal degradation of EC-17 likely involves multiple pathways, including potential hydrolysis of the amide linkages, photooxidation of the fluorescein component, and thermal decomposition of the organic structure [18] [19]. The presence of multiple functional groups, including the pteridine ring system, fluorescein xanthene structure, and thiourea linkage, provides several potential sites for thermal degradation initiation.

Stability Assessment Methods

Thermal stability assessment of EC-17 would typically employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize thermal transitions and decomposition behavior [20] [21] [22]. These techniques would provide information about glass transition temperatures, melting points, and decomposition onset temperatures.

However, specific thermal analysis data for EC-17 were not identified in the literature search. The absence of such data may indicate that the compound does not exhibit well-defined thermal transitions typical of crystalline materials, consistent with the potential amorphous nature suggested by the lack of crystallographic data.

Stability studies under controlled temperature and humidity conditions would be essential for determining shelf life and establishing appropriate storage conditions [16]. Such studies would typically monitor the degradation of EC-17 using chromatographic methods to quantify the loss of intact compound and the formation of degradation products over time.

The light sensitivity of EC-17, evidenced by storage recommendations to protect from light [17], indicates that thermal stability studies must also consider photodegradation pathways. The fluorescein component is known to be susceptible to photobleaching, which could complicate thermal stability assessments conducted under illuminated conditions [10].

Environmental Stability Factors

Beyond thermal considerations, the stability of EC-17 is influenced by moisture, oxygen, and pH conditions. The hygroscopic nature implied by storage recommendations for sealed containers away from moisture suggests that water absorption could affect the compound's stability and performance [17].

The pH stability range of EC-17 is likely optimized for physiological conditions, given its intended biological applications. However, extreme pH conditions could potentially affect the stability of the pteridine ring system or the thiourea linkage, leading to hydrolytic degradation.

XLogP3

1.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

872.23365856 g/mol

Monoisotopic Mass

872.23365856 g/mol

Heavy Atom Count

63

UNII

V7YQ6134AE

Wikipedia

Ec-17

Dates

Last modified: 02-18-2024

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